5H-Pyrrolo[1,2-c]imidazol-5-one
Overview
Description
5H-Pyrrolo[1,2-c]imidazol-5-one: is a nitrogen-containing heterocyclic compound that features a fused ring system combining a pyrrole ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[1,2-c]imidazol-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole in the presence of a base under microwave conditions . This method provides a practical route to access the desired compound with good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of microwave-assisted synthesis and efficient cyclization reactions are likely to be key components of industrial processes.
Chemical Reactions Analysis
Types of Reactions: 5H-Pyrrolo[1,2-c]imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or imidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions include functionalized derivatives of this compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: 5H-Pyrrolo[1,2-c]imidazol-5-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its ability to interact with various biological targets. It has been studied for its antimicrobial, antifungal, and antiviral activities . Additionally, it is being explored for its potential as a kinase inhibitor, which could have implications in cancer therapy .
Industry: In the industrial sector, this compound and its derivatives are investigated for their use in materials science, particularly in the development of new materials with unique electronic properties .
Mechanism of Action
The exact mechanism of action of 5H-Pyrrolo[1,2-c]imidazol-5-one varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, its potential as a kinase inhibitor suggests that it may interfere with signaling pathways involved in cell growth and proliferation . The compound’s ability to form hydrogen bonds and its structural rigidity contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- 5H-Pyrrolo[1,2-a]imidazole
- 5H-Imidazo[1,2-a]azepine
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole
Comparison: 5H-Pyrrolo[1,2-c]imidazol-5-one is unique due to its specific ring fusion and the presence of both pyrrole and imidazole rings. Compared to 5H-Pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine, it offers different electronic properties and reactivity patterns, making it suitable for distinct applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
pyrrolo[1,2-c]imidazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c9-6-2-1-5-3-7-4-8(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACVZKWXYYSAIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N2C1=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549030 | |
Record name | 5H-Pyrrolo[1,2-c]imidazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111573-52-5 | |
Record name | 5H-Pyrrolo[1,2-c]imidazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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